N-(3,4-dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a synthetic pyrrolidine-carboxamide derivative featuring a 3,4-dimethoxybenzyl substituent and a 2H-indazol-3-yl group. Its synthesis likely follows methods similar to those described for related molecules, involving coupling of substituted benzylamines with activated pyrrolidine-carboxylic acid intermediates .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-8-7-13(9-18(17)29-2)11-22-21(27)14-10-19(26)25(12-14)20-15-5-3-4-6-16(15)23-24-20/h3-9,14H,10-12H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
GKIHSZZHNRLTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the pyrrolidine ring, and the attachment of the 3,4-dimethoxybenzyl group. Common reagents used in these reactions include indazole precursors, pyrrolidine derivatives, and benzyl halides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(3,4-dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, enabling comparative analysis of their synthesis, biological activity, and physicochemical properties.
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide (Compound 11)
- Structure: Features a 5-oxoimidazolidinone core instead of indazole, with 4-fluorobenzyl and dibenzyl substituents.
- Synthesis: Prepared via coupling of 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with a substituted imidazolidinone precursor, yielding a colorless oil (34% yield) .
- Activity: Demonstrates potent inhibition of human neutrophil elastase (HNE), a target in inflammatory diseases. The 4-fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs .
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Structure: Contains a 3,4-dimethylphenyl group and a sulfonamide-linked dihydroisoquinoline moiety.
- Activity : Evaluated as a Middle East Respiratory Syndrome Coronavirus (MERS-CoV) inhibitor. Cytotoxicity assays in HEK cells showed moderate toxicity (55.3% viability at 100 µM in 10% DMSO), with plaque reduction efficacy (IC₅₀ = 0.596 µM) .
- Solubility : Poor aqueous solubility in PBS, necessitating DMSO for dissolution, a limitation shared with many pyrrolidine-carboxamide derivatives .
{4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol
- Structure : Lacks the 5-oxopyrrolidine core but incorporates a fluorophenyl-pyrazole motif.
- Activity : Exhibits stronger antiviral activity against MERS-CoV (IC₅₀ = 0.568 µM) but higher cytotoxicity (35.5% viability at 100 µM), suggesting a narrower therapeutic window compared to sulfonamide-linked analogs .
Comparative Data Table
Key Findings and Limitations
- Structural-Activity Relationships (SAR) :
- Gaps in Data: No direct pharmacological data for this compound are available in the provided evidence. Its indazole moiety may confer kinase inhibitory activity, but this requires experimental validation. Solubility and pharmacokinetic properties of the target compound remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
